molecular formula C7H12N2O4 B13974824 (tert-Butoxycarbonyl-hydrazono)-acetic acid

(tert-Butoxycarbonyl-hydrazono)-acetic acid

Cat. No.: B13974824
M. Wt: 188.18 g/mol
InChI Key: DZLIKTHCVGMTLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(Tert-butoxycarbonyl)hydrazono]acetic acid is an organic compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The BOC group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Tert-butoxycarbonyl)hydrazono]acetic acid typically involves the reaction of hydrazine derivatives with tert-butyl dicarbonate. One common method includes the following steps:

Industrial Production Methods

In an industrial setting, the production of 2-[2-(Tert-butoxycarbonyl)hydrazono]acetic acid may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Tert-butoxycarbonyl)hydrazono]acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotected Amine: Removal of the BOC group yields the free amine.

    Oxidized Products: Depending on the oxidizing agent, various oxidized forms of the hydrazono group can be obtained.

    Reduced Products: Reduction of the hydrazono group can lead to the formation of hydrazine derivatives.

Scientific Research Applications

2-[2-(Tert-butoxycarbonyl)hydrazono]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(Tert-butoxycarbonyl)hydrazono]acetic acid primarily involves the protection and deprotection of amines. The BOC group is added to the amine under basic conditions, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The BOC group can then be removed under acidic conditions, regenerating the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-protected Amines: These compounds also feature the BOC protecting group and are used for similar purposes in organic synthesis.

    N-Cbz-protected Amines: The benzyloxycarbonyl (Cbz) group is another protecting group used for amines, which can be removed under hydrogenolysis conditions.

    N-Fmoc-protected Amines: The fluorenylmethyloxycarbonyl (Fmoc) group is used for protecting amines and can be removed under basic conditions.

Uniqueness

2-[2-(Tert-butoxycarbonyl)hydrazono]acetic acid is unique due to its specific structure, which combines the BOC protecting group with a hydrazono moiety. This dual functionality allows for versatile applications in synthetic chemistry, particularly in the selective protection and deprotection of amines under mild conditions .

Properties

Molecular Formula

C7H12N2O4

Molecular Weight

188.18 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylhydrazinylidene]acetic acid

InChI

InChI=1S/C7H12N2O4/c1-7(2,3)13-6(12)9-8-4-5(10)11/h4H,1-3H3,(H,9,12)(H,10,11)

InChI Key

DZLIKTHCVGMTLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NN=CC(=O)O

Origin of Product

United States

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